molecular formula C7H6N2O B1340473 2-Cyano-5-hydroxymethylpyridine CAS No. 58553-48-3

2-Cyano-5-hydroxymethylpyridine

Cat. No. B1340473
Key on ui cas rn: 58553-48-3
M. Wt: 134.14 g/mol
InChI Key: UFTHYXJJRHOQGT-UHFFFAOYSA-N
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Patent
US09029362B2

Procedure details

To a 0° C. solution of 5-formylpicolinonitrile (490 mg, 3.71 mmol) in 15 mL of MeOH was added NaBH4 (140 mg, 3.71 mmol). The reaction mixture was stirred at 0° C. for 1 h and quenched with 5% citric acid. After most MeOH was removed by concentration, the residue was partitioned between DCM and sat. NaHCO3 (aq.). The aqueous layer was extracted with DCM (10×). The organic layer was washed with brine and dried (Na2SO4). The product 5-(hydroxymethyl)picolinonitrile (431 mg) was obtained by concentration under vacuum.
Quantity
490 mg
Type
reactant
Reaction Step One
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]#[N:10])=[N:7][CH:8]=1)=[O:2].[BH4-].[Na+]>CO>[OH:2][CH2:1][C:3]1[CH:4]=[CH:5][C:6]([C:9]#[N:10])=[N:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
490 mg
Type
reactant
Smiles
C(=O)C=1C=CC(=NC1)C#N
Name
Quantity
140 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 5% citric acid
CUSTOM
Type
CUSTOM
Details
After most MeOH was removed by concentration
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between DCM and sat. NaHCO3 (aq.)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (10×)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1C=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 431 mg
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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